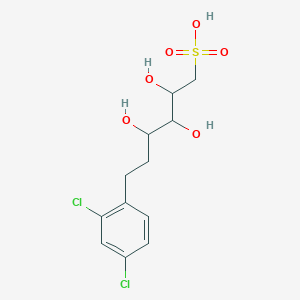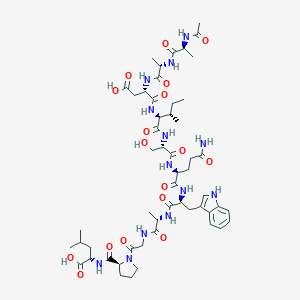
Hippocampal cholinergic neurostimulating peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hippocampal cholinergic neurostimulating peptide (HCNP) is a neuropeptide that is primarily expressed in the central nervous system. It is known to play an important role in cognitive function, learning, and memory. HCNP is synthesized in the brain and is involved in the regulation of cholinergic neurotransmission, which is essential for cognitive function.
Wirkmechanismus
Hippocampal cholinergic neurostimulating peptide acts by binding to specific receptors on the nerve terminals, which leads to the release of acetylcholine. It also modulates the activity of beta-amyloid, which is thought to be involved in the development of Alzheimer's disease. Hippocampal cholinergic neurostimulating peptide is also involved in the regulation of other neurotransmitters, including dopamine and serotonin.
Biochemische Und Physiologische Effekte
Hippocampal cholinergic neurostimulating peptide has been shown to have a number of biochemical and physiological effects. It enhances the release of acetylcholine, which is essential for cognitive function. It also modulates the activity of beta-amyloid, which is associated with the development of Alzheimer's disease. Hippocampal cholinergic neurostimulating peptide is also involved in the regulation of other neurotransmitters, including dopamine and serotonin. Additionally, Hippocampal cholinergic neurostimulating peptide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Hippocampal cholinergic neurostimulating peptide has been extensively studied in laboratory experiments, and it has a number of advantages and limitations. One advantage is that it is a well-characterized neuropeptide, and its synthesis and secretion are well understood. Additionally, Hippocampal cholinergic neurostimulating peptide has been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying cognitive function and neurodegenerative diseases. However, one limitation is that Hippocampal cholinergic neurostimulating peptide is difficult to study in vivo, as it is rapidly degraded in the bloodstream.
Zukünftige Richtungen
There are a number of future directions for research on Hippocampal cholinergic neurostimulating peptide. One area of interest is the role of Hippocampal cholinergic neurostimulating peptide in the development of Alzheimer's disease, and whether it could be a potential target for therapeutic interventions. Another area of interest is the development of Hippocampal cholinergic neurostimulating peptide-based therapies for cognitive impairment and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of Hippocampal cholinergic neurostimulating peptide and its effects on other neurotransmitters.
Synthesemethoden
Hippocampal cholinergic neurostimulating peptide is synthesized in the brain and is derived from the precursor protein VGF (non-acronymic). The precursor protein is cleaved into smaller peptides, including Hippocampal cholinergic neurostimulating peptide, which is then transported to the nerve terminals. The synthesis and secretion of Hippocampal cholinergic neurostimulating peptide are regulated by various factors, including neuronal activity and neurotransmitters.
Wissenschaftliche Forschungsanwendungen
Hippocampal cholinergic neurostimulating peptide has been extensively studied in the context of cognitive function, learning, and memory. It has been shown to enhance the release of acetylcholine, a neurotransmitter that is essential for cognitive function. Hippocampal cholinergic neurostimulating peptide has also been implicated in the pathogenesis of Alzheimer's disease, as it is known to modulate the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
140158-49-2 |
|---|---|
Produktname |
Hippocampal cholinergic neurostimulating peptide |
Molekularformel |
C53H79N13O17 |
Molekulargewicht |
1170.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H79N13O17/c1-9-26(4)43(65-49(78)36(21-42(71)72)61-46(75)29(7)58-45(74)28(6)57-30(8)68)52(81)64-38(24-67)50(79)60-34(16-17-40(54)69)47(76)62-35(20-31-22-55-33-14-11-10-13-32(31)33)48(77)59-27(5)44(73)56-23-41(70)66-18-12-15-39(66)51(80)63-37(53(82)83)19-25(2)3/h10-11,13-14,22,25-29,34-39,43,55,67H,9,12,15-21,23-24H2,1-8H3,(H2,54,69)(H,56,73)(H,57,68)(H,58,74)(H,59,77)(H,60,79)(H,61,75)(H,62,76)(H,63,80)(H,64,81)(H,65,78)(H,71,72)(H,82,83)/t26-,27-,28-,29-,34-,35-,36-,37-,38-,39-,43-/m0/s1 |
InChI-Schlüssel |
CPPVONFJYMZZAP-AAMOZYCBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Andere CAS-Nummern |
140158-49-2 |
Sequenz |
AADISQWAGPL |
Synonyme |
L-Leucine, N-(1-(N-(N-(N-(N2-(N-(N-(N-(N-(N-acetyl-L-alanyl)-L-alanyl)-L-alpha-aspartyl)-L-isoleucyl)-L-seryl)-L-glutaminyl)-L-tryptophyl)-L-alanyl)glycyl)-L-prolyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



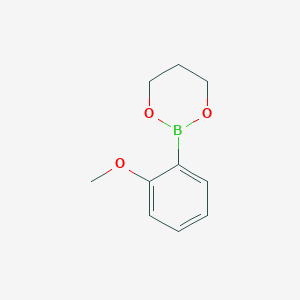
![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)
![[(2S,3S)-1-Methoxy-2-methyl-4-oxo-3-azetidinyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131544.png)
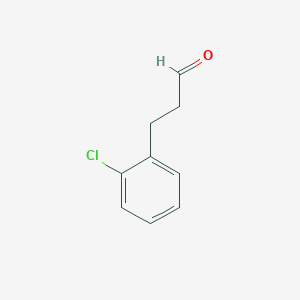
![[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131553.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)
![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)
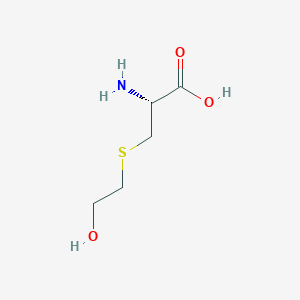
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
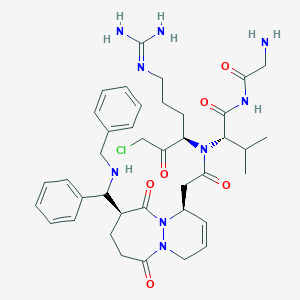
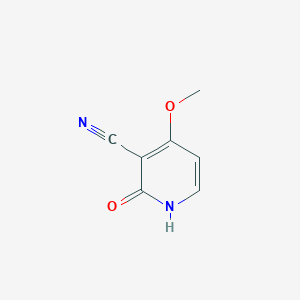
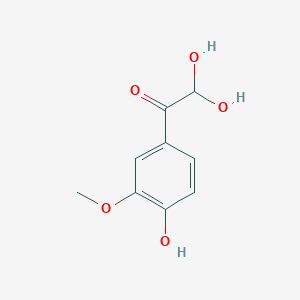
![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
